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Compound of Interest

Compound Name:
Methyl 3-hydroxy-2-

methylbenzoate

Cat. No.: B1314078 Get Quote

For researchers and professionals in drug development and chemical synthesis, the

unambiguous identification of constitutional isomers is a critical step. Minor positional changes

of functional groups on an aromatic ring can lead to significant differences in chemical

reactivity, biological activity, and spectroscopic properties. This guide provides a detailed

spectroscopic comparison of Methyl 3-hydroxy-2-methylbenzoate and its key isomers,

offering a valuable resource for their differentiation.

Introduction to the Isomers
The isomers under comparison are methyl esters of hydroxy- and methyl-substituted benzoic

acid. Their shared molecular formula, C₉H₁₀O₃, and molecular weight of 166.17 g/mol make

them indistinguishable by low-resolution mass spectrometry alone.[1][2][3] Therefore, a multi-

technique spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopy, is essential for accurate structural elucidation. The key isomers

discussed in this guide are:

Methyl 3-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate

Methyl 5-hydroxy-2-methylbenzoate

Methyl 2-hydroxy-3-methylbenzoate
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Methyl 2-hydroxy-4-methylbenzoate

Methyl 2-hydroxy-5-methylbenzoate

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for these isomers.

Note that experimental data for some isomers is limited in publicly accessible databases. In

such cases, the absence of data is indicated.

¹H NMR Spectroscopy Data
Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers. The

chemical shifts (δ) of the aromatic protons are particularly informative, as their electronic

environments are uniquely influenced by the positions of the hydroxyl, methyl, and methyl ester

groups. The integration of signals confirms the number of protons, while the splitting patterns

(multiplicity) reveal an adjacent proton.
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Compound
Ar-H Chemical
Shifts (δ, ppm)

-OCH₃
Chemical Shift
(δ, ppm)

Ar-CH₃
Chemical Shift
(δ, ppm)

-OH Chemical
Shift (δ, ppm)

Methyl 3-

hydroxy-2-

methylbenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 4-

hydroxy-2-

methylbenzoate

~7.6 (d), ~6.6

(d), ~6.5 (s)
~3.8 ~2.4

Data not

available

Methyl 5-

hydroxy-2-

methylbenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 2-

hydroxy-3-

methylbenzoate

~7.6 (d), ~7.3

(d), ~6.8 (t)
~3.9 ~2.2 ~10.8 (s)

Methyl 2-

hydroxy-4-

methylbenzoate

~7.7 (d), ~6.7

(d), ~6.6 (s)
~3.9 ~2.3 ~10.9 (s)

Methyl 2-

hydroxy-5-

methylbenzoate

~7.5 (d), ~7.2

(dd), ~6.9 (d)
~3.9 ~2.2 ~10.8 (s)

Note: The presented data is compiled from various sources and may vary depending on the

solvent and experimental conditions.

¹³C NMR Spectroscopy Data
Carbon-13 NMR spectroscopy provides information on the number and chemical environment

of the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the

aromatic carbons are key distinguishing features.
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Compound
C=O Chemical
Shift (δ, ppm)

Aromatic C
Chemical
Shifts (δ, ppm)

-OCH₃
Chemical Shift
(δ, ppm)

Ar-CH₃
Chemical Shift
(δ, ppm)

Methyl 3-

hydroxy-2-

methylbenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 4-

hydroxy-2-

methylbenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 5-

hydroxy-2-

methylbenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 2-

hydroxy-3-

methylbenzoate

~170
~160, 137, 130,

125, 120, 118
~52 ~16

Methyl 2-

hydroxy-4-

methylbenzoate

~170
~162, 142, 131,

120, 118, 115
~52 ~21

Methyl 2-

hydroxy-5-

methylbenzoate

~170
~158, 135, 130,

122, 118, 115
~52 ~20

Note: The presented data is compiled from various sources and may vary depending on the

solvent and experimental conditions.

Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for identifying the functional groups present in the molecule. All

isomers will exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and

C-O stretches. However, the precise wavenumbers and the pattern in the fingerprint region

(below 1500 cm⁻¹) can aid in differentiation.
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Compound
-OH Stretch
(cm⁻¹)

C=O Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

Methyl 3-

hydroxy-2-

methylbenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 4-

hydroxy-2-

methylbenzoate

Broad, ~3300 ~1680 ~1250, ~1100 ~1600, ~1500

Methyl 5-

hydroxy-2-

methylbenzoate

Data not

available

Data not

available

Data not

available

Data not

available

Methyl 2-

hydroxy-3-

methylbenzoate

Broad, ~3200 ~1680 ~1250, ~1150 ~1610, ~1580

Methyl 2-

hydroxy-4-

methylbenzoate

Broad, ~3200 ~1680 ~1260, ~1160 ~1620, ~1580

Methyl 2-

hydroxy-5-

methylbenzoate

Broad, ~3200 ~1680 ~1250, ~1150 ~1615, ~1580

Note: The presented data is compiled from various sources and may vary depending on the

sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry Data
While low-resolution mass spectrometry will show the same molecular ion peak for all isomers

(m/z 166), high-resolution mass spectrometry can confirm the elemental composition. The

fragmentation patterns in the mass spectrum, although potentially similar, may show subtle

differences in the relative abundances of fragment ions, which can be used for differentiation.
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Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

Methyl 3-hydroxy-2-

methylbenzoate
166 Predicted: 135, 107

Methyl 4-hydroxy-2-

methylbenzoate
166 135, 107, 77

Methyl 5-hydroxy-2-

methylbenzoate
166 Data not available

Methyl 2-hydroxy-3-

methylbenzoate
166 134, 106, 78

Methyl 2-hydroxy-4-

methylbenzoate
166 134, 106, 78

Methyl 2-hydroxy-5-

methylbenzoate
166 134, 106, 78

Note: Fragmentation patterns are dependent on the ionization method (e.g., Electron

Ionization).

Experimental Protocols
The data presented in this guide is typically acquired using the following standard experimental

protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an

internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: A standard one-pulse experiment is performed. Data is acquired with a

sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled experiment is typically used. A larger number of

scans and a relaxation delay are required due to the low natural abundance of the ¹³C

isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Solid Samples):

KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal, and pressure is applied to ensure good contact.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum (of air or the pure KBr pellet) is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or by direct

infusion.

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which

typically results in extensive fragmentation.

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to

detect the molecular ion and its fragments.

Visualization of the Analytical Workflow
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The following diagram illustrates a logical workflow for the spectroscopic identification and

differentiation of the "Methyl 3-hydroxy-2-methylbenzoate" isomers.

Sample

Spectroscopic Analysis Data Interpretation

Conclusion

Unknown Isomer
(C9H10O3)

Mass Spectrometry
(MS)

Infrared Spectroscopy
(IR)

NMR Spectroscopy
(1H, 13C)

Molecular Weight &
Fragmentation Pattern

Provides

Functional Groups
(-OH, C=O, C-O)

Provides

Chemical Shifts,
Splitting Patterns,

Integration

Provides

Structure Elucidation

Click to download full resolution via product page

Caption: A logical workflow for isomer identification using spectroscopic techniques.

By systematically applying these spectroscopic methods and carefully analyzing the resulting

data, researchers can confidently distinguish between the various isomers of "Methyl 3-
hydroxy-2-methylbenzoate," ensuring the correct identification of these compounds in their

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to "Methyl 3-
hydroxy-2-methylbenzoate" and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1314078#spectroscopic-comparison-of-methyl-3-
hydroxy-2-methylbenzoate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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